molecular formula C25H25FN6O B10861398 CD33 splicing modulator 1

CD33 splicing modulator 1

Cat. No.: B10861398
M. Wt: 444.5 g/mol
InChI Key: YTRBUPKEYPDQGD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD33 splicing modulator 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

CD33 splicing modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

CD33 splicing modulator 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the splicing mechanism of CD33 pre-mRNA.

    Biology: Investigated for its role in regulating microglia activity and its potential impact on neurodegenerative diseases.

    Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Utilized in the development of new drugs targeting CD33 and related pathways

Mechanism of Action

CD33 splicing modulator 1 exerts its effects by modulating the splicing of CD33 pre-mRNA. It increases exon 2 skipping in cellular mRNA pools, leading to the production of alternative splice variants of CD33. These splice variants have different biological activities and can impact the regulation of microglia activity. The compound targets the CD33 receptor and influences the signaling pathways involved in neuroinflammation and neurodegeneration .

Properties

Molecular Formula

C25H25FN6O

Molecular Weight

444.5 g/mol

IUPAC Name

3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide

InChI

InChI=1S/C25H25FN6O/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3/t19-/m1/s1

InChI Key

YTRBUPKEYPDQGD-LJQANCHMSA-N

Isomeric SMILES

CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F

Canonical SMILES

CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.